DI-2-Propynylamine, N-nitroso-

Description

Significance within Chemical Research Contexts

N-nitrosamines, a class of organic compounds characterized by a nitroso group bonded to an amine nitrogen, hold a notable position in chemical research. wikipedia.orgtaylorandfrancis.com Their significance stems from their diverse chemical reactivity and widespread presence, which has prompted extensive investigation into their formation, detection, and chemical behavior. nih.govacs.org Historically, the study of N-nitrosamines dates back to the 19th century, with a surge in research interest following the discovery of the biological activities of some of its members in the mid-20th century. wikipedia.orgacs.org This has led to their use as crucial tools in toxicological studies and as subjects for developing new analytical and remediation techniques. nih.govacs.org The unique electronic structure of the N-nitroso group imparts a range of chemical properties that make these compounds valuable substrates and intermediates in organic synthesis. acs.org

Overview of N-Nitrosamine Chemistry and Reactivity

The chemistry of N-nitrosamines is largely dictated by the N-N=O functional group. taylorandfrancis.com The structure of the C₂N₂O core in nitrosamines is planar, a feature established through X-ray crystallography. wikipedia.org A key characteristic of N-nitrosamines is the restricted rotation around the N-N bond due to its significant double bond character, arising from resonance between the neutral and zwitterionic forms. nih.govacs.org This restricted rotation can lead to the existence of configurational isomers. acs.org

The reactivity of N-nitrosamines is multifaceted. They can undergo reactions at several sites, including the nitroso nitrogen, the oxygen atom, and the α-carbons. The α-protons of N-nitrosamines are acidic and can be removed by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines, which are useful synthetic intermediates. nih.gov N-nitrosamines are also weakly electrophilic at the nitroso nitrogen and can react with nucleophiles such as organolithium and Grignard reagents. nih.gov Furthermore, the oxygen atom of the nitroso group can react with electrophiles to form O-substituted hydroxydiazenium salts. nih.govacs.org The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, under acidic conditions. wikipedia.org This reaction is reversible. sci-hub.se

DI-2-Propynylamine, N-nitroso-

Chemical Identity and Properties

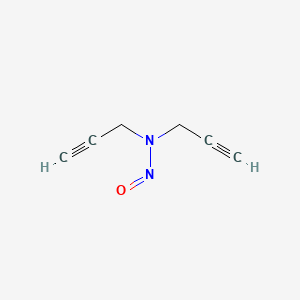

DI-2-Propynylamine, N-nitroso-, also known as N-Nitrosodipropargylamine, is a specific N-nitrosamine with the chemical formula C₆H₄N₂O. lookchem.com Its structure features two propargyl groups (CH≡C-CH₂-) attached to the nitrogen atom of the nitrosamine (B1359907) functional group.

Below is a table summarizing some of its key chemical properties:

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Exact Mass | 122.048012819 g/mol |

| Boiling Point | 236.9°C at 760 mmHg |

| Flash Point | 97.1°C |

| Density | 0.87 g/cm³ |

| Vapor Pressure | 0.0708 mmHg at 25°C |

Data sourced from LookChem lookchem.com

Synthesis and Formation

The synthesis of DI-2-Propynylamine, N-nitroso- generally follows the established methods for N-nitrosamine formation. The primary route involves the nitrosation of di-2-propynylamine. This reaction is typically carried out by treating di-2-propynylamine with a nitrosating agent.

A common laboratory method for synthesizing N-nitrosamines involves the reaction of a secondary amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid. nih.gov Another approach involves the use of other nitrosating agents like dinitrogen trioxide (N₂O₃). nih.gov More recent synthetic methodologies have explored milder and more efficient reagents for N-nitrosation. For instance, a complex of NO⁺ with a crown ether has been shown to be an effective nitrosating agent under homogeneous conditions. organic-chemistry.org Another method utilizes an iodide-catalyzed reaction of amines with nitromethane (B149229) in the presence of an oxidant. organic-chemistry.org Transnitrosation, using a stable N-nitrososulfonamide reagent, also provides a route to N-nitrosamines under mild conditions. organic-chemistry.org

Research Findings

Research on N-nitrosamines is extensive, with a significant body of literature dedicated to understanding their chemical behavior and reactivity. While specific research findings on DI-2-Propynylamine, N-nitroso- are not as widely documented as for some other nitrosamines, the general principles of N-nitrosamine chemistry are applicable.

Studies on various N-nitrosamines have revealed several key reaction pathways. One important reaction is the acid-catalyzed denitrosation, which is the reverse of their formation. sci-hub.se The stability of N-nitrosamines varies, with many being sensitive to light, particularly UV light. nih.gov

The presence of functional groups on the alkyl or aryl substituents can significantly influence the reactivity of the N-nitrosamine. nih.gov For instance, the propargyl groups in DI-2-Propynylamine, N-nitroso- contain reactive alkyne functionalities, which could potentially participate in a variety of chemical transformations, although specific studies on these reactions are not prevalent in the provided search results.

The following table lists some N-nitrosamines that have been the subject of chemical research, highlighting the diversity of structures within this class of compounds.

| Compound Name | CAS Number | Molecular Formula |

| N-Nitrosodimethylamine | 62-75-9 | C₂H₆N₂O |

| N-Nitrosodiethylamine | 55-18-5 | C₄H₁₀N₂O |

| N-Nitrosodi-n-propylamine | 621-64-7 | C₆H₁₄N₂O |

| N-Nitrosodiisopropylamine | 601-77-4 | C₆H₁₄N₂O |

| N-Nitroso-1,2,3,6-tetrahydropyridine | 55556-92-8 | C₅H₈N₂O |

| Dinitrosohomopiperazine | 55399-93-4 | C₅H₉N₃O₂ |

Structure

2D Structure

Properties

CAS No. |

26457-81-8 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

N,N-bis(prop-2-ynyl)nitrous amide |

InChI |

InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2 |

InChI Key |

DGPMVVLTZSLVPR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(CC#C)N=O |

Origin of Product |

United States |

Chemical Reactivity and Decomposition Mechanisms of N Nitroso Di 2 Propynylamine

General Decomposition Pathways of N-Nitrosamines

The decomposition of N-nitrosamines can proceed through several pathways, largely influenced by the surrounding chemical environment.

Acid-Catalyzed Denitrosation and Hydrolysis

Under acidic conditions, N-nitrosamines can undergo denitrosation, a process that involves the cleavage of the N-N bond, leading to the formation of a secondary amine and a nitrosating agent. The generally accepted mechanism for this reaction begins with the protonation of the nitrosamine (B1359907). Although the nitrogen atom of the nitroso group is the primary site of protonation, it is the less-favored O-protonation that is often invoked in electrophilic reactions. However, for denitrosation, N-protonation is considered a key step.

The protonated N-nitrosamine is then susceptible to nucleophilic attack, which facilitates the cleavage of the N-N bond. The rate of this acid-catalyzed hydrolysis can be significantly influenced by the pH of the solution and the presence of nucleophiles. For instance, the presence of halides or pseudo-halides can accelerate the denitrosation process. It is important to note that while acidic conditions promote nitrosamine formation from secondary amines and nitrosating agents, very low pH can actually decrease the rate of nitrosation due to the protonation of the amine precursor.

In the context of N-nitroso-di-2-propynylamine, acid-catalyzed hydrolysis would be expected to yield di-2-propynylamine and nitrous acid. The reaction would likely be accelerated in the presence of suitable nucleophiles.

Unimolecular Decomposition Kinetics

The unimolecular decomposition of N-nitrosamines, particularly under thermal conditions, is a complex process that can involve the homolytic cleavage of the N-N bond to form a secondary aminyl radical and nitric oxide. The activation energies for such processes are significant. For related compounds like 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane, the N-NO2 fission has an estimated activation energy of 46.2 kcal/mol.

Computational studies on the unimolecular decomposition of similar nitro-aromatic compounds, such as o-nitrotoluene, have shown that multiple decomposition channels can exist, with the dominant pathway being temperature-dependent. For nitroalkanes, decomposition can occur via HONO elimination or C-N bond fission, with the latter becoming more significant at higher temperatures.

For N-nitroso-di-2-propynylamine, thermal decomposition would likely initiate with the cleavage of the N-N bond. The presence of the propargyl groups, with their reactive alkyne functionalities, could introduce additional and potentially complex decomposition pathways, possibly involving intramolecular reactions. However, without specific experimental data, the precise kinetics and mechanisms remain speculative.

Oxidation and Reduction Transformations

The N-nitroso group is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidative Pathways

N-nitrosamines can be oxidized to the corresponding N-nitramines. This transformation can be achieved using various oxidizing agents, such as peroxytrifluoroacetic acid or even nitric acid, though the mechanisms may differ. Electrochemical oxidation of N-nitrosodialkylamines has also been shown to yield N-nitramines, as well as products of side-chain oxidation.

In biological systems, the oxidation of N-nitrosamines is often mediated by cytochrome P450 enzymes. This enzymatic oxidation typically occurs at the α-carbon, leading to the formation of an unstable α-hydroxy nitrosamine, which can then decompose to an aldehyde and a primary nitrosamine.

For N-nitroso-di-2-propynylamine, oxidation with strong chemical oxidants would be expected to produce N-nitro-di-2-propynylamine. The propargyl groups themselves could also be susceptible to oxidation under certain conditions, potentially leading to a more complex product mixture.

Reductive Pathways

The reduction of N-nitrosamines has been extensively studied and can lead to the formation of either the corresponding hydrazine (B178648) or the parent secondary amine through denitrosation. A wide array of reducing agents can be employed for this purpose.

The reduction to 1,1-disubstituted hydrazines is a well-established reaction and can be accomplished using reagents such as zinc dust in acetic acid. Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium on carbon can also yield hydrazines, although the reaction conditions can significantly influence the product distribution. More modern methods include the use of titanium tetrachloride with magnesium powder or thiourea (B124793) dioxide, which can provide high yields of the corresponding hydrazine under mild conditions.

Alternatively, reductive cleavage of the N-N bond can lead to the parent secondary amine. This denitrosation can be achieved using reagents like Raney nickel. In some reduction reactions, denitrosation can be a competing side reaction.

For N-nitroso-di-2-propynylamine, reduction would be expected to follow these general pathways. Treatment with a reducing agent like zinc in acetic acid or thiourea dioxide would likely yield N,N-di(prop-2-yn-1-yl)hydrazine. On the other hand, catalytic hydrogenation under specific conditions or treatment with Raney nickel could result in the formation of di-2-propynylamine.

Metabolic Transformation and Biotransformation Pathways

Enzymatic Metabolism of N-Nitrosamines

The enzymatic metabolism of N-nitrosamines is predominantly an oxidative process. This transformation is crucial in determining the biological activity of these compounds.

The metabolic activation of N-nitrosamines is principally catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. aacrjournals.orgimpactfactor.org These membrane-bound heme-containing enzymes facilitate the oxidation of a wide array of xenobiotic compounds. aacrjournals.org For N-nitrosodialkylamines, the primary and most significant activation step is the hydroxylation of the α-carbon atom (the carbon adjacent to the nitroso group), a reaction carried out by cytochrome P450 monooxygenases. oup.comresearchgate.net This initial oxidation is considered a key factor in determining the tissue-specific and species-specific effects of these compounds. oup.com This process is NADPH-dependent and leads to the formation of unstable intermediates that can initiate deleterious biological effects. tandfonline.com

Several specific cytochrome P450 isoforms are involved in the metabolism of N-nitrosamines, with the substrate specificity often depending on the size and structure of the alkyl groups. oup.com

CYP2E1 : This isoform is recognized as a major enzyme in the metabolic activation of numerous nitrosamines, particularly those with small alkyl chains such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). oup.comtandfonline.comnih.gov CYP2E1 is noted for its high activity in metabolizing these compounds to genotoxic products. nih.govnih.gov Its levels can be induced by substances like ethanol (B145695), acetone, and isoniazid. nih.gov

CYP2A6 : This isoform also plays a significant role, especially in the activation of NDEA and the tobacco-specific nitrosamine (B1359907) NNK. nih.govoup.com In some human liver microsomes, CYP2A6 is the primary enzyme responsible for NDEA metabolism. nih.gov

Other Isoforms : While CYP2E1 and CYP2A6 are major contributors, other isoforms are also involved. CYP2B1 can efficiently oxidize both the methyl and butyl groups of N-nitrosobutylmethylamine. nih.gov Additionally, isoforms such as P450 3A4 and P450 2C have been shown to be involved in the dealkylation of nitrosamines that have an ethyl group. oup.com

The table below summarizes the involvement of various CYP isoforms in the metabolism of different N-nitrosamines.

| CYP Isoform | Primary N-Nitrosamine Substrates | Reference |

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosopyrrolidine | oup.comnih.gov |

| CYP2A6 | N-nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | nih.govoup.com |

| CYP2B1 | N-nitrosobutylmethylamine, N-nitrosopentylmethylamine | nih.gov |

| CYP3A4 | Nitrosamines with ethyl groups (e.g., NDEA) | oup.com |

| CYP2C | Nitrosamines with ethyl groups (e.g., NDEA) | oup.com |

Key Metabolic Pathways

The biotransformation of N-nitrosamines proceeds through several key pathways, which dictate whether the parent compound is activated or detoxified.

Alpha-Oxidation (α-Hydroxylation) : This is considered the principal pathway for the metabolic activation of N-nitrosamines. oup.comnih.gov The process, catalyzed by cytochrome P450, involves the hydroxylation of the carbon atom alpha to the N-nitroso group. researchgate.netnih.gov This creates an unstable α-hydroxynitrosamine intermediate. mdpi.com This intermediate spontaneously decomposes to form an aldehyde and an alkyldiazohydroxide, which can then generate a highly reactive electrophilic carbocation that is capable of alkylating cellular macromolecules like DNA. researchgate.netmdpi.com

Beta-Oxidation (β-Hydroxylation) : Oxidation can also occur at the β-carbon of the alkyl chain. nih.gov For instance, the metabolism of N-nitrosodi-n-propylamine (NDPA) via β-hydroxylation yields N-nitroso-(2-hydroxypropyl)propylamine (NHPPA). mdpi.comnih.gov This metabolite can be further oxidized to N-nitroso-(2-oxopropyl)propylamine (NOPPA). mdpi.comnih.gov This pathway represents a significant metabolic route for nitrosamines with propyl or longer alkyl chains. mdpi.comnih.gov

Hydroxylation : As described above, hydroxylation is the initial and rate-limiting step in the oxidative metabolism of N-nitrosamines, occurring at the α- or β-positions. mdpi.comnih.gov Hydroxylation can also occur at other positions along the alkyl chain, such as the γ-carbon, although this is generally a less common route. mdpi.com The position of hydroxylation is a key determinant of the subsequent metabolic fate and biological activity of the compound.

Carboxylation : Following hydroxylation and subsequent oxidation steps, carboxylation can occur. For example, a minor metabolite of NDPA has been identified as N-nitrosopropyl-(carboxyethyl)amine, indicating that the alkyl chain can undergo further oxidation to form a carboxylic acid. nih.gov

Denitrosation is a metabolic pathway that results in the cleavage of the N-N=O bond, removing the nitroso group. nih.gov This process is generally considered a detoxification route. One proposed mechanism involves a cytochrome P450-dependent one-electron reduction of the nitrosamine molecule. nih.gov This reductive pathway leads to the formation of nitric oxide (NO) and the corresponding secondary amine, thereby preventing the formation of the reactive alkylating species generated through the α-hydroxylation pathway. nih.gov

Metabolic Fate of DI-2-Propynylamine, N-nitroso- Remains Uncharacterized in Publicly Available Scientific Literature

Despite extensive searches for scientific data regarding the metabolic transformation and biotransformation pathways of the chemical compound DI-2-Propynylamine, N-nitroso-, no specific information on its metabolites or reactive intermediates is available in the public domain. The metabolism of this particular nitrosamine, characterized by its di-2-propynyl structure, has not been documented in the available scientific literature.

Therefore, a detailed article on the specific hydroxylated and carboxylated metabolites, glucuronidation pathways, or the generation of alpha-nitrosamino radicals and alkyldiazonium ions for DI-2-Propynylamine, N-nitroso- cannot be provided.

Information is available for structurally related but distinct compounds, such as N-nitrosodi-n-propylamine (NDPA). For these related compounds, metabolic pathways have been elucidated. For instance, the metabolism of NDPA is known to proceed through hydroxylation at the alpha, beta, and gamma positions of the propyl chains, leading to the formation of various hydroxylated and carboxylated metabolites. This process can also lead to the generation of reactive electrophilic intermediates, such as alkyldiazonium ions, which are capable of interacting with cellular macromolecules. However, due to the presence of the chemically distinct propynyl (B12738560) groups (containing carbon-carbon triple bonds) in DI-2-Propynylamine, N-nitroso-, its metabolic fate is expected to differ significantly from that of saturated nitrosamines like NDPA.

Without specific studies on DI-2-Propynylamine, N-nitroso-, any discussion of its metabolic pathways would be speculative and would not meet the required standards of scientific accuracy. Further research and empirical studies are necessary to characterize the biotransformation of this compound.

No Information Available for DI-2-Propynylamine, N-nitroso-

Following a comprehensive search for scientific literature and data, no specific information was found regarding the mechanisms of DNA adduct formation and interaction for the chemical compound DI-2-Propynylamine, N-nitroso-.

Extensive queries aimed at uncovering research on its principles of DNA alkylation, specific sites of DNA adduction at deoxyguanosine and adenine (B156593), formation of DNA phosphate (B84403) backbone adducts, structural characterization of these adducts, and cellular responses in research models did not yield any relevant results.

The available scientific literature details these processes for other N-nitrosamine compounds, but lacks any studies or data specifically focused on DI-2-Propynylamine, N-nitroso-. Therefore, the requested article, which must focus solely on this compound as per the provided outline, cannot be generated. To do so would require extrapolating data from other unrelated compounds, which would be scientifically inaccurate and violate the core instructions of the request.

Mechanisms of Dna Adduct Formation and Interaction

Cellular Responses to DNA Adducts in Research Models

Impact on DNA Replication and Repair Mechanisms (e.g., Translesion Synthesis)

There is no specific information available in the reviewed literature detailing the impact of DI-2-Propynylamine, N-nitroso- on DNA replication or DNA repair mechanisms, including translesion synthesis (TLS).

While the broader class of N-nitrosamines is known to cause DNA damage, which can impede DNA replication and trigger various repair pathways, studies pinpointing these effects for DI-2-Propynylamine, N-nitroso- have not been identified. mdpi.comresearchgate.net The general mechanism for many N-nitrosamines involves metabolic activation, often by cytochrome P450 enzymes, to form reactive electrophilic species. mdpi.comresearchgate.netresearchgate.net These intermediates can then alkylate DNA bases, forming DNA adducts. nih.gov Such adducts can stall the replication fork, necessitating repair or bypass through mechanisms like translesion synthesis, where specialized DNA polymerases insert nucleotides opposite the damaged template. nih.gov However, research that characterizes the specific adducts formed by DI-2-Propynylamine, N-nitroso- or investigates the cellular response in terms of replication fork stalling and the engagement of TLS polymerases is not present in the available literature.

Influence on RNA Synthesis and Macromolecular Interactions

No studies were found that specifically investigate the influence of DI-2-Propynylamine, N-nitroso- on RNA synthesis or its broader interactions with other macromolecules.

DNA damage, such as that caused by alkylating agents, can block the progression of RNA polymerase during transcription, a process known as transcription-coupled repair. This can lead to a reduction in the synthesis of specific RNAs. Furthermore, the reactive metabolites of nitrosamines could potentially interact with other cellular macromolecules, such as proteins and lipids, but the specific interactions and their functional consequences for DI-2-Propynylamine, N-nitroso- have not been documented.

Correlation of Adduct Formation with Mutational Events and Sister-Chromatid Exchanges in Research Systems

There is no available research that correlates DNA adduct formation by DI-2-Propynylamine, N-nitroso- with specific mutational events or the induction of sister-chromatid exchanges (SCEs).

For other N-nitroso compounds, a clear correlation has been established between the formation of specific DNA adducts (e.g., O6-methylguanine from NDMA) and subsequent mutational signatures, such as G:C to A:T transitions. mdpi.comosti.gov These miscoding lesions, if not repaired before DNA replication, can lead to permanent changes in the DNA sequence. osti.gov Similarly, the genotoxic stress and DNA damage caused by some nitrosamines, like N-nitrosocimetidine, have been shown to increase the frequency of SCEs, which are exchanges of genetic material between identical sister chromatids and are considered indicators of genotoxicity. nih.govnih.gov However, studies that would identify the specific types of DNA adducts formed by DI-2-Propynylamine, N-nitroso-, analyze the resulting mutational spectra in reporter genes, or measure the frequency of SCEs following exposure to this specific compound are absent from the scientific literature reviewed.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Molecular Dynamics

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore the conformational landscape of a molecule and its dynamic behavior over time.

N-nitrosamines can exist in various conformations due to rotation around the N-N bond and the bonds of the alkyl substituents. Identifying the low-energy ground-state conformations is crucial for understanding their reactivity. heraldopenaccess.usresearchgate.net

For DI-2-Propynylamine, N-nitroso-, a systematic conformational search could be performed using computational methods to identify all possible stable conformers and their relative energies. The presence of the two propargyl groups introduces additional rotational degrees of freedom that would need to be considered.

Table 2: Hypothetical Relative Energies of DI-2-Propynylamine, N-nitroso- Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | Data not available |

Understanding the mechanism of a chemical reaction requires the characterization of the transition states that connect reactants to products. Computational methods can be used to locate these transition states and to map out the entire reaction pathway. nih.govfrontiersin.org Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state connects the desired reactants and products. pku.edu.cn

For DI-2-Propynylamine, N-nitroso-, these methods could be applied to study:

The rotational barrier around the N-N bond.

The pathways for metabolic activation, such as α-hydroxylation.

The decomposition pathways of the molecule.

Electronic Structure and Bonding Characterization

The electronic structure of the N-nitroso group is a key determinant of the chemical and biological properties of N-nitrosamines. The partial double bond character of the N-N bond and the delocalization of electrons within the N-N=O moiety are of particular interest. researchgate.net

Computational methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide a detailed picture of the bonding and electronic distribution within DI-2-Propynylamine, N-nitroso-. These analyses can reveal:

The nature of the chemical bonds (e.g., ionic vs. covalent character).

The atomic charges and the extent of charge transfer between different parts of the molecule.

The delocalization of electron density and its contribution to the stability of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| DI-2-Propynylamine, N-nitroso- |

| N-nitrosamine |

| N-Nitrosodi-n-propylamine |

| N-nitroso-2-oxopropylpropylamine |

| 7-methylguanine |

| O6-methylguanine |

| 7-n-propylguanine |

| 7-isopropylguanine |

| N-nitrosodimethylamine (NDMA) |

| N-nitrosopiperidine (NPIP) |

| N-nitrosopiperazine (NPZ) |

| N-nitrosomethyl-tert-butylamine (NTBA) |

| bis (butan-2-yl) (nitros)amine (BBNA) |

| nitroso-methylaminopyridines |

| N-methyl-N-nitroso-2-(sulfate)ethylamine |

| N-methyl-N-nitroso-2-(phosphate)ethylamine |

| N-methyl-N-nitroso-2-(glucuronate)ethylamine |

| N-methyl-N-nitroso-3-(sulfate)-propylamine |

| N'-Nitrosoanabasine (NAB) |

| N'-Nitrosoanatabine (NAT) |

| N-nitroso-bis(2-oxopropyl)amine |

| N-nitroso-3-hydroxypyrrolidine |

| N-nitroso-L-proline |

| N-nitrosohydroxyl proline |

| nitrosopyrrolidine |

| N-nitrosoclonidine |

| 1-nitroso-1,2,3,6-tetrahydropyridine |

| 1-nitroso-1,2,3,4-tetrahydropyridine |

| 1-nitroso-3-(tosyloxy)piperidine |

| 3-chloro-1-nitrosopiperidine |

| (S)-N-methyl-N-nitroso-2-(tosyloxy)-propylamine |

| (S)-N-methyl-N-nitroso-2-acetoxypropylamine |

| 1-nitroso-pyrroline |

| 1-{2-(1-nitroso-pyrrolidyl)}-1-(2',5'-dimethoxy-4'-methylphenyl)ethanol |

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful method in computational chemistry used to visualize and analyze the extent of electron pair localization within a molecule. researchgate.netresearchgate.net It provides a three-dimensional picture of the probability of finding an electron pair, which helps in identifying chemical bonds, lone pairs, and delocalized electron systems. researchgate.netscribd.com The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization (typical for covalent bonds and lone pairs), and lower values suggest delocalized electrons. researchgate.netresearchgate.net

The analysis involves partitioning the molecular space into non-overlapping regions called "basins of attractors," each corresponding to a specific chemical feature like a core, a lone pair, or a bond. scribd.com The population of these basins provides a quantitative measure of the electrons associated with that feature.

For DI-2-Propynylamine, N-nitroso-, an ELF analysis would be expected to reveal several key features:

High localization at the C≡C triple bonds: The acetylenic groups would show distinct, highly populated basins corresponding to the carbon-carbon triple bonds.

Lone pair basins on Nitrogen and Oxygen: The nitrogen atoms of the amine and nitroso groups, as well as the oxygen atom, would exhibit basins corresponding to their non-bonding electron pairs (lone pairs).

Bonding basins: Basins corresponding to the N-N, N-O, N-C, and C-H single bonds would also be clearly defined.

The orienting effects of substituents in chemical reactions can be correlated with the bifurcations (splittings) of these localization domains. scribd.com By examining the ELF topology, one can infer the most likely sites for electrophilic or nucleophilic attack, as the analysis highlights regions of local electron excess or deficiency, which is related to the in-situ electronegativity of the atoms. scribd.comnih.gov This approach provides insights into reactivity that complement traditional charge transfer models. scribd.com

Table 1: Illustrative ELF Basin Analysis for DI-2-Propynylamine, N-nitroso- This table presents expected findings from an ELF analysis based on general chemical principles, as specific computational data for this molecule is not available in the provided sources.

| Molecular Region/Basin | Expected ELF Value | Interpretation |

| N-O Bond | ~0.85 | Covalent bonding pair |

| N-N Bond | ~0.80 | Covalent bonding pair |

| N Lone Pairs | >0.90 | Highly localized non-bonding electrons |

| O Lone Pairs | >0.90 | Highly localized non-bonding electrons |

| C≡C Triple Bond | >0.95 | Highly localized region of high electron density |

| C-H (sp) Bond | ~0.90 | Covalent bonding pair |

| N-C (sp3) Bond | ~0.85 | Covalent bonding pair |

Energy Barrier and Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its atomic coordinates. longdom.org It is a multidimensional map where valleys represent stable molecules or intermediates (local minima), and mountain passes correspond to transition states—the highest energy point along a reaction pathway. longdom.orgresearchgate.net The height of this pass relative to the valley is the energy barrier for the reaction.

Mapping the PES is crucial for:

Identifying Stable Conformations: Locating the various energy minima on the surface reveals the molecule's preferred three-dimensional structures.

Determining Reaction Pathways: The path of lowest energy connecting reactants to products via a transition state is the most probable reaction pathway. longdom.org

Calculating Energy Barriers (Activation Energy): The energy difference between a minimum (reactant or intermediate) and a connecting transition state determines the kinetic feasibility of a process. mdpi.com

For DI-2-Propynylamine, N-nitroso-, a computational PES mapping could investigate several key processes:

Rotational Barriers: The energy barrier for rotation around the N-N bond is a critical feature of N-nitrosamines. This rotation can influence the molecule's reactivity and interaction with biological systems.

Conformational Isomerism: The flexibility of the two propargyl groups allows for multiple conformers. A PES map would identify the most stable conformers and the energy barriers for converting between them.

Decomposition Pathways: The PES can be used to explore potential thermal or photochemical decomposition pathways, identifying the transition states and energy barriers associated with bond cleavage, such as the cleavage of the N-N or N-O bonds.

Quantum mechanics/molecular mechanics (QM/MM) modeling can be employed to simulate these pathways, providing detailed energetic and structural information. chemrxiv.org Such studies are vital for understanding the mechanisms that may lead to the bioactivation of N-nitrosamines. chemrxiv.orgresearchgate.net

Table 2: Hypothetical Key Points on a Potential Energy Surface for DI-2-Propynylamine, N-nitroso- Rotational Isomerism This table illustrates the type of data obtained from a PES mapping study. The energy values are hypothetical and for illustrative purposes only.

| Point on PES | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| Global Minimum | Most stable ground-state conformation | 0.0 | Optimized bond lengths and angles |

| Transition State 1 | Energy barrier for rotation around N-N bond | 15.2 | Planar arrangement of the N-N-O group and adjacent carbons |

| Local Minimum | A less stable, alternative conformation | 3.5 | Altered dihedral angle of the propargyl groups |

| Transition State 2 | Energy barrier for propargyl group rotation | 5.1 | Eclipsed conformation of a C-H bond with the N-N bond |

Advanced Analytical Methodologies in N Nitroso Di 2 Propynylamine Research

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic methods are essential for separating nitrosamines from complex matrices, such as pharmaceutical ingredients or biological samples, prior to their detection and quantification. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the specific nitrosamine (B1359907).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (e.g., LC-UV/MS)

Liquid chromatography coupled with mass spectrometry is a powerful and versatile technique for the analysis of a wide range of nitrosamines, particularly those that are less volatile or thermally unstable. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used to separate the target analyte from other components in a sample. The separated compounds are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a mass spectrometer. nih.govwaters.com

High-resolution mass spectrometry (HRMS) is often employed to provide high selectivity and accurate mass measurements, which helps in differentiating the target nitrosamine from impurities with similar mass-to-charge ratios. youtube.comfda.gov For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently used, operating in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and specificity. youtube.com While LC-UV methods can be used, they generally offer lower sensitivity and selectivity compared to LC-MS, which is critical for detecting trace-level nitrosamine impurities. restek.com

For N-nitroso-di-2-propynylamine, one would theoretically develop an LC-MS method using a C18 or similar reversed-phase column with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve ionization. thermofisher.com

Table 1: Representative LC-MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol/Acetonitrile |

| Ionization Source | APCI or ESI, Positive Mode |

| Detection Mode | MS/MS (MRM) or HRMS (Full Scan/t-SIM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the preferred method for volatile and thermally stable nitrosamines. nih.gov In this technique, the sample is injected into a heated inlet where it is vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. restek.com The separated compounds are then introduced into a mass spectrometer for detection.

Direct liquid injection is a common sample introduction technique. restek.com Given the need for high sensitivity, GC is often coupled with tandem mass spectrometry (GC-MS/MS). edqm.eu The thermal energy analyzer (TEA) is another detector that shows high specificity for nitrosamines, but MS is more common for structural confirmation. Due to the propargyl groups, N-nitroso-di-2-propynylamine is expected to be amenable to GC analysis, although its thermal stability would need to be experimentally verified to prevent on-column degradation.

Table 2: Representative GC-MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Mid-polarity (e.g., 624-type, 5-type) |

| Injection Mode | Splitless or Direct Liquid Injection |

| Carrier Gas | Helium or Hydrogen |

| Ionization Source | Electron Ionization (EI) or Chemical Ionization (CI) |

| Detection Mode | MS/MS (MRM) or Full Scan |

High-Performance Liquid Chromatography (HPLC) for DNA Adducts

Specific research on DNA adducts formed from N-nitroso-di-2-propynylamine is not available. However, the study of DNA adducts is crucial for understanding the mechanisms of carcinogenicity for nitrosamines. HPLC is a key technique for separating and quantifying these adducts from hydrolyzed DNA samples. Typically, HPLC is coupled with highly sensitive detection methods like mass spectrometry (HPLC-MS/MS) or ³²P-postlabeling assays. thermofisher.com These methods allow for the detection of specific adducts, such as alkylated guanine (B1146940) or adenine (B156593) derivatives, which are formed when metabolically activated nitrosamines react with DNA. nih.govpw.edu.pl The separation is usually achieved using reversed-phase HPLC, which can resolve the various nucleoside adducts. nih.gov

Spectroscopic and Diffraction Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized reference standards of N-nitroso-di-2-propynylamine and for identifying its metabolites or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. For N-nitroso-di-2-propynylamine, ¹H NMR and ¹³C NMR would be essential for structural confirmation. One characteristic feature of many nitrosamines is the presence of configurational isomers (E/Z isomers) due to the restricted rotation around the N-N bond, which often results in two sets of signals in the NMR spectrum. For N-nitroso-di-2-propynylamine, one would expect to see characteristic signals for the acetylenic proton (≡C-H) and the methylene (B1212753) protons (-CH₂-), with their chemical shifts providing insight into the electronic environment and molecular geometry.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for N-nitroso-di-2-propynylamine

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | ≡C-H | ~2-3 |

| ¹H | -CH₂- | ~3.5-4.5 (often two distinct signals for E/Z isomers) |

| ¹³C | -CH₂- | ~40-55 |

| ¹³C | -C≡C- | ~70-90 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For N-nitroso-di-2-propynylamine, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. The presence of the N=O stretch is a hallmark of nitrosamines, typically appearing in the 1400-1490 cm⁻¹ region. The alkyne C≡C stretch would give a weak band around 2100-2260 cm⁻¹, and the terminal alkyne ≡C-H stretch would produce a sharp, strong band around 3200-3300 cm⁻¹.

Table 4: Key IR Absorption Frequencies for N-nitroso-di-2-propynylamine

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Terminal Alkyne (≡C-H) | Stretch | ~3300-3200 (strong, sharp) |

| Alkyne (C≡C) | Stretch | ~2150-2100 (weak to medium) |

| Nitrosamine (N=O) | Stretch | ~1490-1400 (strong) |

| N-N | Stretch | ~1100-1050 (strong) |

X-ray Diffraction (XRD) Analysis

In the context of N-Nitroso-DI-2-Propynylamine research, XRD could theoretically be employed to determine the precise three-dimensional structure of the compound itself, provided it can be crystallized. Such an analysis would yield invaluable data on the geometry of the N-nitroso group and the propargyl moieties, which is crucial for understanding its chemical reactivity and steric interactions with biological macromolecules.

However, the application of XRD to study the interaction of N-Nitroso-DI-2-Propynylamine with DNA, specifically to analyze the structure of the resulting DNA adducts, presents significant challenges. Obtaining high-quality crystals of DNA, particularly DNA that has been modified by a carcinogen, is notoriously difficult. The famous "Photo 51," which was critical in the discovery of the DNA double helix, was the result of X-ray diffraction from DNA fibers, a technique that provides less detailed structural information than single-crystal XRD. mun.caasu.edued.gov The introduction of a bulky and potentially disruptive adduct like that formed from N-Nitroso-DI-2-Propynylamine would further complicate the crystallization process. Despite these difficulties, should a crystalline sample of a DNA-adduct of this compound be successfully prepared, XRD would be the definitive method for determining its exact atomic-level structure.

Methods for DNA Isolation and Adduct Detection

The initial and critical step in studying the genotoxicity of N-Nitroso-DI-2-Propynylamine is the isolation of DNA from cells or tissues that have been exposed to the compound. The quality and purity of the isolated DNA are paramount for the subsequent sensitive detection of DNA adducts.

A variety of methods are available for DNA isolation, each with its own advantages and suitability for different sample types and downstream applications. acs.org Common approaches include organic extraction using phenol-chloroform, salting-out procedures, and the use of silica-based spin columns. hhearprogram.orgnih.govyoutube.com For studies involving DNA adduct analysis by mass spectrometry, protocols are often optimized to ensure high yields of pure, high-molecular-weight DNA, free from contaminants that could interfere with the analysis. nih.govnih.gov

A typical DNA isolation protocol for adduct analysis involves the following steps:

Cell Lysis: The cells are broken open to release their contents, including the DNA. This is often achieved using a lysis buffer containing detergents.

Protein and RNA Removal: Enzymes such as proteinase K and RNase are used to digest proteins and RNA, respectively. hhearprogram.org

DNA Purification: The DNA is then separated from other cellular components. This can be done through precipitation with ethanol (B145695) or isopropanol, followed by washing steps to remove salts and other impurities. nih.govnih.gov Alternatively, solid-phase extraction methods using silica (B1680970) columns are widely used for their efficiency and the high purity of the resulting DNA. nih.govnih.gov

Once the DNA is isolated, the detection of adducts formed by N-Nitroso-DI-2-Propynylamine is the next challenge. Given the expected low abundance of these adducts, highly sensitive techniques are required.

DNA Hydrolysis Protocols (Acidic and Thermal)

To analyze DNA adducts at the nucleobase or nucleoside level, the DNA polymer must first be broken down into its constituent components. This is typically achieved through hydrolysis, which can be performed under acidic or thermal conditions. The choice of hydrolysis method depends on the stability of the adduct of interest.

Acidic Hydrolysis: This method involves treating the DNA with a mild acid, which cleaves the N-glycosidic bonds between the deoxyribose sugar and the purine (B94841) bases (adenine and guanine), releasing the adducted purine bases. This technique is particularly useful for the analysis of adducts on these bases. For instance, acid hydrolysis has been used to release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) from DNA adducted by tobacco-specific nitrosamines. hhearprogram.org

Neutral Thermal Hydrolysis: Some DNA adducts are unstable under acidic conditions and are therefore released by heating the DNA solution under neutral pH conditions. This method is gentler and can be used to release adducts that might be degraded by acid treatment. Neutral thermal hydrolysis, often followed by enzymatic digestion, has been successfully employed in the analysis of pyridyloxobutyl (POB)-DNA adducts. nih.gov

It is important to note that the stability of the adducts formed by N-Nitroso-DI-2-Propynylamine would need to be determined empirically to select the optimal hydrolysis protocol.

Application of Synthetic Adduct Markers

The unambiguous identification and accurate quantification of DNA adducts in biological samples are heavily reliant on the use of synthetic adduct markers, which serve as authentic standards. In the context of N-Nitroso-DI-2-Propynylamine research, this would involve the chemical synthesis of the expected DNA adducts.

These synthetic standards are crucial for several reasons:

Confirmation of Identity: By comparing the chromatographic retention time and mass spectral fragmentation pattern of a suspected adduct in a biological sample with that of the synthetic standard, its identity can be confirmed with a high degree of confidence.

Method Development and Optimization: Synthetic adducts are used to develop and optimize the analytical methods, including the liquid chromatography separation and the mass spectrometry detection parameters.

Quantification: For accurate quantification, stable isotope-labeled internal standards are often synthesized. These standards, which have a similar chemical structure to the analyte but a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), are added to the biological sample at a known concentration before processing. By comparing the signal intensity of the endogenous adduct to that of the internal standard, the absolute amount of the adduct in the sample can be precisely determined. This stable isotope dilution method is considered the gold standard for quantitative analysis in mass spectrometry. nih.gov

Quantitative Analysis in Biological and Chemical Systems

The quantification of DNA adducts formed by N-Nitroso-DI-2-Propynylamine is essential for risk assessment, as it provides a measure of the biologically effective dose of the carcinogen. The primary technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity. acs.orgresearchgate.net

The general workflow for the quantitative analysis of DNA adducts by LC-MS/MS is as follows:

Sample Preparation: DNA is isolated from the biological or chemical system of interest and then hydrolyzed to release the adducted nucleosides or nucleobases.

Enrichment: Due to the very low levels of adducts typically found in biological samples, an enrichment step is often necessary to remove the vast excess of unmodified nucleosides that would otherwise interfere with the analysis. This can be achieved using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) fractionation.

LC-MS/MS Analysis: The enriched sample is injected into the LC-MS/MS system. The liquid chromatography component separates the different components of the mixture, and the tandem mass spectrometer provides highly specific detection and quantification of the target adducts. The use of multiple reaction monitoring (MRM) mode enhances the selectivity of the analysis.

The sensitivity of modern LC-MS/MS methods allows for the detection of adducts at levels as low as a few adducts per 10⁸ or even 10⁹ normal nucleotides. acs.org This level of sensitivity is crucial for studying the effects of low-dose exposures to carcinogens like N-nitroso compounds.

Below is a table illustrating the type of quantitative data that can be obtained from such studies, based on research on other N-nitrosamines.

| Adduct | Biological Matrix | Exposure Group | Adduct Level (adducts / 10⁸ nucleotides) | Reference |

| O²-Ethylthymidine | Leukocyte DNA | Smokers | 44.8 ± 52.0 | mdpi.com |

| O²-Ethylthymidine | Leukocyte DNA | Non-smokers | Significantly lower than smokers | mdpi.com |

| N3-Ethylthymidine | Leukocyte DNA | Smokers | 41.1 ± 43.8 | mdpi.com |

| N3-Ethylthymidine | Leukocyte DNA | Non-smokers | Significantly lower than smokers | mdpi.com |

| O⁴-Ethylthymidine | Leukocyte DNA | Smokers | 48.3 ± 53.9 | mdpi.com |

| O⁴-Ethylthymidine | Leukocyte DNA | Non-smokers | Significantly lower than smokers | mdpi.com |

This table demonstrates how quantitative analysis can be used to compare adduct levels between different exposure groups, providing valuable insights into the relationship between exposure to a carcinogen and the resulting DNA damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.